molecular formula C5H4BrF3N2 B2437052 5-Bromo-1-methyl-2-(trifluoromethyl)-1H-imidazole CAS No. 1368148-07-5

5-Bromo-1-methyl-2-(trifluoromethyl)-1H-imidazole

Cat. No. B2437052
CAS RN: 1368148-07-5
M. Wt: 229
InChI Key: OKMBQAWMQVQEID-UHFFFAOYSA-N
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Description

5-Bromo-1-methyl-2-(trifluoromethyl)-1H-imidazole is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a heterocyclic organic compound that contains a bromine atom, a methyl group, and a trifluoromethyl group attached to an imidazole ring. This compound has been found to exhibit a range of interesting properties that make it a valuable tool for researchers in various fields.

Scientific Research Applications

Synthesis and Characterization

  • Regioselective Synthesis of Imidazole Derivatives : Bellina et al. (2008) developed a method for the highly regioselective synthesis of 1-methyl-1H-imidazoles, including cytotoxic derivatives. This involves a three-step procedure starting with the Pd-catalyzed direct C-5 arylation of commercially available 1-methyl-1H-imidazole (Bellina, Cauteruccio, Fiore, & Rossi, 2008).

  • Electron-Releasing and Electron-Attracting Properties : Barlin (1967) studied the kinetics of reactions involving various bromo-N-methyl-imidazoles, providing insights into their reactivity and electronic properties (Barlin, 1967).

  • Bromination Reactions : Lobana, Sultana, and Butcher (2011) described a method for converting 2-mercapto-1-methyl-imidazoline into 2-bromo-1-methyl-imidazole, highlighting a Sandmeyer type reaction (Lobana, Sultana, & Butcher, 2011).

  • Crystal Structure Analysis : Ribeiro Morais et al. (2012) conducted X-ray diffraction studies on N-methylated benzimidazole compounds, including a derivative of 5-bromo-1-methyl-2-(trifluoromethyl)-1H-imidazole, to elucidate their structures (Ribeiro Morais, Santos, Santos, & Paulo, 2012).

  • Application in Synthesis of Nilotinib : Cong-zhan (2009) described the synthesis of Nilotinib, an antitumor agent, using 5-bromo-3-(trifluoromethyl)phenylamine and 4-methyl-1H-imidazole (Cong-zhan, 2009).

  • Water Oxidation Catalysis : Wang et al. (2012) studied ruthenium complexes with axial imidazole/DMSO ligands for water oxidation catalysis. This research highlights the use of 5-bromo-N-methylimidazole in developing catalysts with high turnover frequencies (Wang, Duan, Stewart, Pu, Liu, Privalov, & Sun, 2012).

  • Synthesis of Highly Substituted Imidazoles : Shaterian and Ranjbar (2011) utilized N-methyl-2-pyrrolidonium hydrogen sulfate as a catalyst for the synthesis of substituted imidazoles, demonstrating an environmentally friendly approach (Shaterian & Ranjbar, 2011).

  • Functionalization of Imidazole Derivatives : Collman, Zhong, and Boulatov (2000) presented efficient methods for the preparation of 2-substituted t-butyl 1-methyl-1H-imidazole-5-carboxylates (Collman, Zhong, & Boulatov, 2000).

  • Radical Intermediates in Reduction Reactions : Bowman and Taylor (1990) explored the generation of imidazol-5-yl radicals as reactive intermediates in reduction reactions, providing insights into the reactivity of these compounds (Bowman & Taylor, 1990).

properties

IUPAC Name

5-bromo-1-methyl-2-(trifluoromethyl)imidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.04.19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrF3N2/c1-11-3(6)2-10-4(11)5(7,8)9/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKMBQAWMQVQEID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrF3N2
Details Computed by PubChem 2.1 (PubChem release 2019.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1368148-07-5
Record name 5-bromo-1-methyl-2-(trifluoromethyl)-1H-imidazole
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